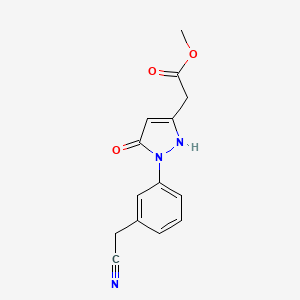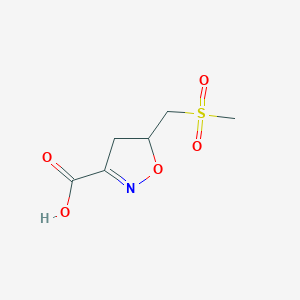
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine est un composé hétérocyclique qui contient à la fois des groupes fluor et méthoxy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine implique généralement des réactions de difluorométhylation. Une méthode courante est la réaction de dérivés de pyrimidine avec des agents de difluorométhylation dans des conditions spécifiques. Par exemple, la difluorométhylation des hétérocycles peut être réalisée par des procédés radicalaires, souvent en utilisant des réactifs de difluorocarbène .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de difluorométhylation à grande échelle utilisant des réactifs abordables tels que le chlorodifluorométhane ou le fluoroforme. Ces méthodes sont conçues pour être rentables et respectueuses de l'environnement, souvent en utilisant des procédés en continu pour améliorer l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine subit différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants comme le dichlorométhane ou l'éthanol .
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de pyrimidine difluorométhylés, tandis que les réactions de substitution peuvent produire une variété de dérivés de pyrimidine fonctionnalisés .
4. Applications de la recherche scientifique
4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine a un large éventail d'applications de recherche scientifique:
5. Mécanisme d'action
Le mécanisme d'action de 4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhyl influence considérablement la réactivité et la lipophilie du composé, augmentant sa capacité à interagir avec les molécules biologiques. Cette interaction peut moduler diverses voies biochimiques, faisant du composé un outil précieux en chimie médicinale .
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres hétérocycles difluorométhylés tels que les pyrazoles, les imidazoles et les triazoles difluorométhylés .
Unicité
4-(Difluorométhyl)-6-méthoxypyrimidin-5-amine est unique en raison de sa combinaison spécifique de groupes difluorométhyl et méthoxy, qui confèrent des propriétés chimiques et physiques distinctes. Ces propriétés le rendent particulièrement précieux dans les applications où une réactivité et une stabilité accrues sont requises .
Propriétés
Formule moléculaire |
C6H7F2N3O |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3 |
Clé InChI |
ZKEXPYWQHCHXMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)

![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)


![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)







